molecular formula C22H26NO3+ B1194167 Clidinium CAS No. 7020-55-5

Clidinium

カタログ番号: B1194167
CAS番号: 7020-55-5
分子量: 352.4 g/mol
InChIキー: HOOSGZJRQIVJSZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: Clidinium bromide is synthesized through a multi-step process involving the reaction of quinuclidine with benzilic acid. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound bromide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although these are not commonly employed in its typical applications.

    Reduction: Reduction reactions are also possible but are not a primary focus in the context of this compound’s use.

    Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution due to the presence of the bromide ion.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinuclidine derivatives .

科学的研究の応用

Clidinium has a wide range of scientific research applications:

作用機序

クリジニウムは、平滑筋、分泌腺、および中枢神経系にあるムスカリン性アセチルコリン受容体を阻害することによって効果を発揮します。この阻害により、平滑筋の弛緩と胆道分泌物の減少がもたらされます。 主な分子標的は、副交感神経系の一部であるムスカリン受容体です .

類似化合物:

    アトロピン: 同様の用途を持つ別の抗コリン剤ですが、化学構造が異なります。

    ヒヨスチアミン: 同様の消化器疾患に使用されますが、薬物動態プロファイルが異なります。

    ジシクロミン: 過敏性腸症候群に使用される抗痙攣剤でもあります。

クリジニウムの独自性: クリジニウムは、クロルジアゼポキシドとの組み合わせがユニークで、消化器疾患の感情的および身体的要因の両方に対応することにより、その治療効果を高めます。 この組み合わせは、過敏性腸症候群とペプチック潰瘍病の管理に特に効果的です .

類似化合物との比較

    Atropine: Another anticholinergic agent with similar uses but different chemical structure.

    Hyoscyamine: Used for similar gastrointestinal conditions but has a different pharmacokinetic profile.

    Dicyclomine: Also an antispasmodic agent used for irritable bowel syndrome.

Uniqueness of Clidinium: this compound is unique in its combination with chlordiazepoxide, which enhances its therapeutic effects by addressing both the emotional and somatic factors in gastrointestinal disorders. This combination is particularly effective in managing irritable bowel syndrome and peptic ulcer disease .

生物活性

Clidinium, specifically this compound bromide, is a quaternary ammonium compound primarily known for its anticholinergic and antispasmodic properties. It is often used in combination with other medications to treat gastrointestinal disorders such as peptic ulcer disease and irritable bowel syndrome (IBS). This article explores the biological activity of this compound, focusing on its pharmacological effects, clinical efficacy, and safety profile based on diverse research findings.

Pharmacological Properties

This compound exerts its effects through anticholinergic action, which inhibits the activity of acetylcholine at parasympathetic sites in smooth muscle, secretory glands, and the central nervous system. This results in decreased gastrointestinal motility and gastric secretion, making it effective in managing conditions characterized by excessive gastrointestinal activity.

  • Mechanism of Action : this compound acts by blocking muscarinic receptors, leading to reduced spasms in the gastrointestinal tract.
  • Pharmacokinetics : The onset of action occurs approximately one hour after ingestion, with effects lasting about three hours. This compound is primarily eliminated via the kidneys and feces .

Clinical Efficacy

Numerous studies have evaluated the efficacy of this compound in various therapeutic regimens, particularly concerning Helicobacter pylori (H. pylori) eradication and symptom relief in gastrointestinal disorders.

H. pylori Eradication Studies

  • Study 1: this compound C Addition to Quadruple Therapy
    • Objective : To assess the impact of adding this compound C to standard quadruple therapy for H. pylori eradication.
    • Results : In a study involving 266 patients, the eradication rate was significantly higher in the group receiving this compound C (62.1%) compared to the control group (50%) (p=0.04) .
    • : this compound C enhances the efficacy of antibiotic treatment by reducing gastric acidity and motility, thus improving antibiotic penetrance to gastric mucosa.
  • Study 2: this compound C with Proton Pump Inhibitors
    • Objective : To evaluate this compound C's efficacy when combined with a proton pump inhibitor and antibiotics.
    • Results : Among 200 patients, H. pylori eradication rates were similar between groups (71.1% vs. 72.3% with this compound) with fewer side effects reported in the this compound group (p=0.01 for abdominal pain) .
    • : While no significant increase in eradication rates was observed, this compound C contributed to a better side effect profile.

Safety Profile

This compound is generally well-tolerated; however, it can cause side effects typical of anticholinergic medications, including dry mouth, constipation, and urinary retention. The incidence of adverse effects appears lower when this compound is used as an adjunct therapy alongside other medications.

  • Adverse Effects : Commonly reported side effects include:
    • Dry mouth
    • Dizziness
    • Constipation
    • Urinary retention
  • Contraindications : Patients with glaucoma or urinary retention should use caution due to potential exacerbation of symptoms.

Table 1: Summary of Clinical Studies on this compound

StudySample SizeTreatment RegimenEradication Rate (%)Side Effects
Study 1266Quadruple + this compound C62.1%Lower abdominal pain
Study 2200PPI + Antibiotics + this compound C72.3%Fewer side effects

Case Studies

  • Case Study A : A patient with IBS showed significant symptom relief after starting treatment with this compound bromide combined with chlordiazepoxide, reporting reduced abdominal pain and improved bowel regularity.
  • Case Study B : In a cohort of patients undergoing treatment for peptic ulcers, those receiving this compound as part of their regimen reported better tolerance to antibiotic therapy and fewer gastrointestinal disturbances.

特性

Key on ui mechanism of action

Inhibits muscarinic actions of acetylcholine at postganglionic parasympathetic neuroeffector sites primarily by inhibiting the M1 muscarinic receptors.

CAS番号

7020-55-5

分子式

C22H26NO3+

分子量

352.4 g/mol

IUPAC名

(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C22H26NO3/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,17,20,25H,12-16H2,1H3/q+1

InChIキー

HOOSGZJRQIVJSZ-UHFFFAOYSA-N

SMILES

C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

正規SMILES

C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

melting_point

240-241 °C

Key on ui other cas no.

7020-55-5

関連するCAS

3485-62-9 (bromide)

同義語

clidinium
clidinium bromide
clidinium iodide
clidinium iodide, (+-)-isomer
clidinium iodide, 11C-labeled
clidinium iodide, 3H-labeled
clidinium, 1-(methyl-11C)-labeled
clidinium, 11C-labeled
clidinium, 3H-labeled
N-methyl quinuclidinyl benzilate

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clidinium
Reactant of Route 2
Reactant of Route 2
Clidinium
Reactant of Route 3
Reactant of Route 3
Clidinium
Reactant of Route 4
Reactant of Route 4
Clidinium
Reactant of Route 5
Reactant of Route 5
Clidinium
Reactant of Route 6
Reactant of Route 6
Clidinium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。